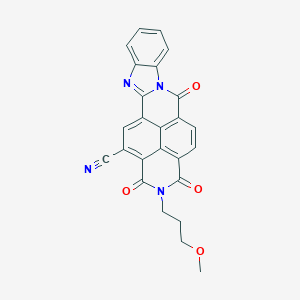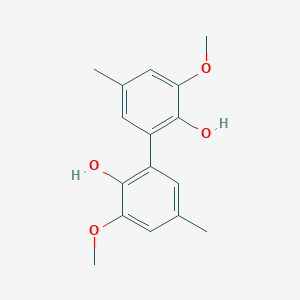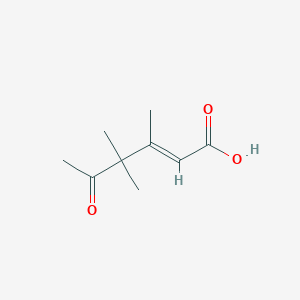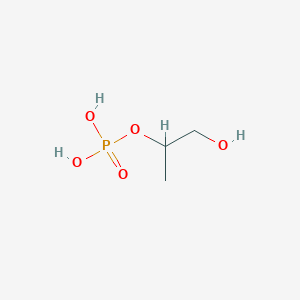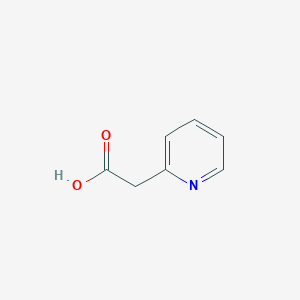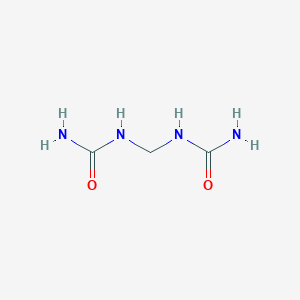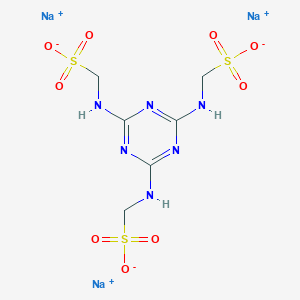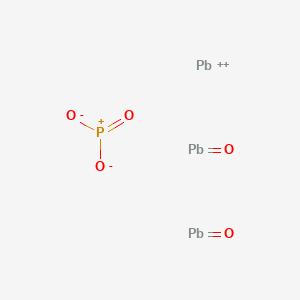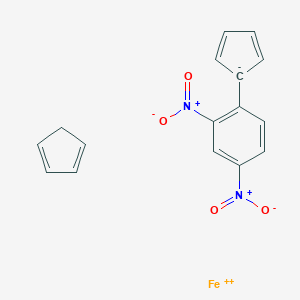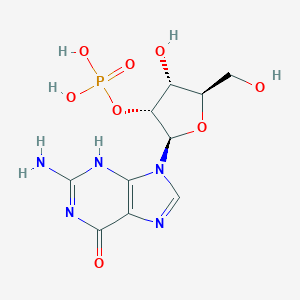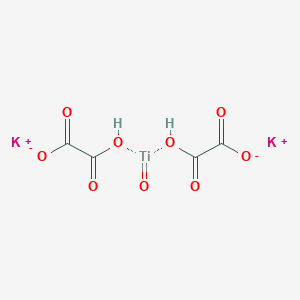
Naphthalene, decahydro-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, decahydro-2,3-dimethyl-, also known as tetralin, is a bicyclic hydrocarbon with the chemical formula C10H12. It is a colorless liquid with a mild aromatic odor and is used in various industrial applications, including as a solvent, fuel additive, and in the production of synthetic resins and plastics. In recent years, it has gained attention for its potential use in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Atmospheric Degradation Studies Studies have shown that naphthalene and its derivatives, including dimethyl derivatives, are subject to atmospheric degradation. Specifically, these compounds undergo nighttime degradation by gas-phase reactions with nitrate radicals. The rate constants for these reactions have been measured, providing valuable data for understanding the atmospheric behavior of these hydrocarbons (Phousongphouang & Arey, 2002).
Vibrational Spectroscopy and Molecular Structure A detailed study involving FTIR and FT Raman spectroscopy, along with ab-initio HF and DFT calculations, was conducted on 2,3-dimethyl naphthalene. This research provides insights into the molecular and vibrational structure of the compound, shedding light on the effects of methyl group substitution on its molecular properties (Prabhu, Periandy, & Mohan, 2011).
Anaerobic Biodegradation Pathways Research into the anaerobic degradation pathways of polycyclic aromatic hydrocarbons used naphthalene as a model compound. This study identified key intermediate metabolites and suggested a sequential reduction pathway for naphthalene degradation, providing a deeper understanding of the anaerobic biodegradation of such compounds (Zhang, Sullivan, & Young, 2004).
Polymer Synthesis and Properties Research has been conducted on the synthesis and characterization of decahydronaphthalene-containing polyesters. These studies revealed the thermal stability and optical properties of the resulting polymers, providing valuable insights for materials science and engineering (Dennis, Enokida, & Long, 2015).
Chemical and Supramolecular Applications A comprehensive review explored the developments in the field of naphthalene diimides, including their applications in supramolecular chemistry, sensors, and molecular devices. This review highlights the versatility and potential of naphthalene derivatives in various scientific fields (Kobaisi et al., 2016).
Eigenschaften
CAS-Nummer |
1008-80-6 |
|---|---|
Produktname |
Naphthalene, decahydro-2,3-dimethyl- |
Molekularformel |
C12H22 |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
2,3-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
UBGLIVPMNDOOTE-UHFFFAOYSA-N |
SMILES |
CC1CC2CCCCC2CC1C |
Kanonische SMILES |
CC1CC2CCCCC2CC1C |
Andere CAS-Nummern |
1008-80-6 |
Synonyme |
DECAHYDRO-2,3-DIMETHYLNAPHTHALENE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



